
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H29F3N4O and its molecular weight is 446.518. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on arylpiperazine compounds, closely related to the query, has revealed their potential antitumor activities. These compounds were synthesized and crystallized, with their molecular structures determined through X-ray crystallography. The involvement of halogen atoms in these compounds was found to affect their conformation, configuration, and cell parameters, indicating the significance of structural analysis in understanding their biological activities (Zhou et al., 2017).
Antitumor and Antiviral Activities
A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against the avian influenza virus, highlighting the potential of these compounds in antiviral research. The synthesized compounds demonstrated significant antiviral activities against the H5N1 strain, with viral reduction in the range of 85–65%, presenting a promising avenue for developing new antiviral agents (Hebishy et al., 2020).
Neurochemical and Electrophysiological Characterization
Research into the neurochemical and electrophysiological properties of novel compounds has revealed potential antidepressant actions. One study characterized the functional profile of a compound that combines serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties. This compound displayed rapid and sustained effects in behavioral models related to depression, enhancing the firing rate of adrenergic perikarya in the locus coeruleus and elevating dialysis levels of noradrenaline in the frontal cortex and hippocampus. These findings suggest the compound's utility in improving mood and cognitive performance, with satisfactory tolerance (Dekeyne et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis of simple saccharin derivatives with N-basic side chains has been explored for their antimicrobial and antioxidant activities. These compounds showed significant activity against both gram-positive and gram-negative bacteria and exhibited high antioxidant activity compared to ascorbic acid. This research demonstrates the potential of N-basic side chain derivatives in developing new antimicrobial and antioxidant agents, further expanding the scope of scientific research applications for compounds related to the query (Hamama et al., 2011).
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-29-10-12-31(13-11-29)22(17-6-7-21-18(14-17)8-9-30(21)2)16-28-23(32)19-4-3-5-20(15-19)24(25,26)27/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFATFVHQQMYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)
![3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2873736.png)
![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)

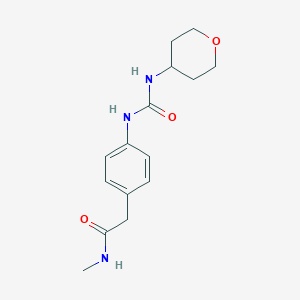

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2873743.png)
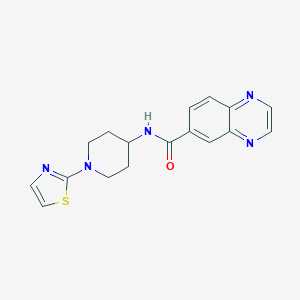
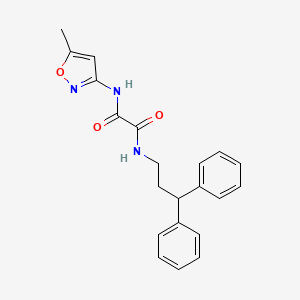
![2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine](/img/structure/B2873749.png)
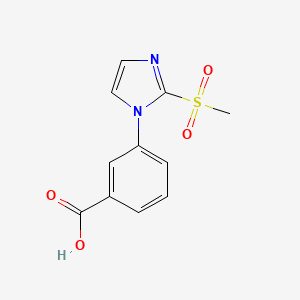
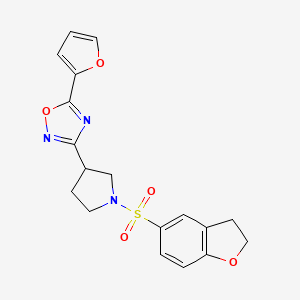
![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)